6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

Lipophilicity Drug-likeness Membrane permeability

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine (CAS 1710292-63-9) is a tri-substituted 7H-purine derivative with a molecular formula of C₈H₆ClF₃N₄ and a molecular weight of 250.61 g·mol⁻¹. The compound features a chlorine atom at C6, an ethyl group at N7, and a trifluoromethyl substituent at C2 on the purine bicyclic core.

Molecular Formula C8H6ClF3N4
Molecular Weight 250.61 g/mol
Cat. No. B11865862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine
Molecular FormulaC8H6ClF3N4
Molecular Weight250.61 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3
InChIKeyDKTNCDCPXQYXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine: Chemical Identity and Procurement-Relevant Physicochemical Profile


6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine (CAS 1710292-63-9) is a tri-substituted 7H-purine derivative with a molecular formula of C₈H₆ClF₃N₄ and a molecular weight of 250.61 g·mol⁻¹ . The compound features a chlorine atom at C6, an ethyl group at N7, and a trifluoromethyl substituent at C2 on the purine bicyclic core . This specific 2,6,7-trisubstituted-7H-purine scaffold is structurally distinct from the more extensively studied 2,6,9-trisubstituted purine class that dominates the cyclin-dependent kinase (CDK) and receptor tyrosine kinase inhibitor literature [1]. The compound is catalogued as a STAT-pathway small-molecule agent (PMID26394986-Compound-9) in the Therapeutic Target Database, associated with research programs at the University of Central Florida and University of Toronto Mississauga [2]. Commercially, it is offered at purities of 97–98% (HPLC) by multiple vendors, with ISO-certified supply chains available for pharmaceutical R&D procurement .

Why 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine Cannot Be Replaced by N9-Alkyl or Non-Fluorinated Purine Analogs


The 7H-purine tautomeric form adopted by this compound is chemically and biologically non-equivalent to the more common 9H-purine isomers such as 6-chloro-9-ethyl-8-(trifluoromethyl)-9H-purine (CAS 1610706-80-3) or 2-chloro-9-ethyl-6-(trifluoromethyl)-9H-purine (CAS 1644-24-2) . The N7 vs. N9 alkylation site determines the hydrogen-bonding face presented to biological targets and alters the electron density distribution across the purine ring, which directly impacts kinase hinge-region binding geometry [1]. Furthermore, substitution of the 2-CF₃ group for a 2-CH₃ group (as in 6-chloro-7-ethyl-2-methyl-7H-purine, CAS 1707571-15-0, MW 196.64) reduces the heavy atom count from 16 to 14, eliminates two hydrogen-bond acceptor sites (6 → 4), and drops the computed LogP from 2.2 to approximately 1.5—changes that materially affect target affinity, membrane permeability, and metabolic stability . Generic replacement with a non-fluorinated or N9-alkylated analog therefore introduces uncontrolled variables in any structure–activity relationship (SAR) campaign or biological assay [2].

Quantitative Differentiation Evidence for 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine vs. Closest Analogs


Lipophilicity (XLogP) Comparison: Target Compound vs. Non-Fluorinated and Positional Isomer Analogs

The target compound exhibits a computed XLogP of 2.2, which is substantially higher than the non-fluorinated analog 6-chloro-7-ethyl-7H-purine (LogP 1.50, difference Δ = +0.70), and falls between the two positional isomers—lower than 6-chloro-9-ethyl-8-(trifluoromethyl)-9H-purine (LogP 2.34–2.52) but higher than the 7H-des-CF₃ analog . This intermediate lipophilicity is pharmacokinetically relevant: the 2-CF₃ group on the 7H-purine scaffold provides a balanced LogP that avoids the excessive lipophilicity (LogP > 2.3) associated with the 9-ethyl-8-CF₃ isomer, which can promote off-target binding and metabolic clearance, while still conferring sufficient membrane permeability that the non-fluorinated analog (LogP 1.50) may lack for intracellular target engagement [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity: 2-CF₃ Confers Two Additional HBA Sites vs. Non-Fluorinated Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites owing to the three fluorine atoms of the 2-CF₃ group plus the three purine nitrogen atoms (N1, N3, N9), compared to only 4 HBA sites for 6-chloro-7-ethyl-7H-purine, which lacks the trifluoromethyl substituent . This 50% increase in HBA count (Δ = +2) directly expands the compound's capacity for forming stabilizing interactions with protein hinge regions, water-mediated contacts, and polar active-site residues—an advantage for kinase inhibitor design where hinge-region hydrogen bonding is the primary affinity determinant [1]. The CF₃ group at C2 is strategically positioned to engage the conserved hinge-region backbone without introducing steric clash, unlike C8-substituted analogs where the CF₃ group may interfere with the ribose pocket [2].

Hydrogen bonding Target engagement Molecular recognition

Patent-Anchored Biological Target Association: STAT Pathway vs. MTH1 or CDK-Only Purine Scaffolds

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine is catalogued in the Therapeutic Target Database (TTD) as 'Tri-substituted purine derivative 1' (PMID26394986-Compound-9), specifically associated with STAT (Signal Transducer and Activator of Transcription) pathway inhibition [1]. This distinguishes it from the majority of trisubstituted purine analogs in the literature, which target either cyclin-dependent kinases (CDKs) via 2,6,9-substitution [2] or MTH1 (MutT homolog-1) via 2,6-substitution patterns [3]. The STAT target space is therapeutically relevant for oncology, with constitutive STAT3 and STAT5 activation documented across hematological malignancies and solid tumors, yet structurally distinct purine-based STAT inhibitors remain underrepresented compared to CDK-targeted purine libraries [4]. The documented patent linkage (University of Central Florida / University of Toronto) provides procurement-grade confidence that this specific scaffold has been vetted in a target-validated drug discovery program, unlike generic purine intermediates lacking a defined biological rationale.

STAT3/STAT5 inhibition Cancer Signal transduction

Synthetic Versatility: 6-Chloro Leaving Group Enables Regioselective SNAr Derivatization at C6 While 2-CF₃ Remains Inert

The 6-chloro substituent on the target compound serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling regioselective introduction of amines, alkoxides, or thiols at C6 without affecting the 2-CF₃ or 7-ethyl groups [1]. This contrasts with 2-chloro-9-ethyl-6-(trifluoromethyl)-9H-purine (CAS 1644-24-2), where the chlorine is at C2—a position with different electronic activation and steric environment—potentially altering the scope and efficiency of derivatization chemistry . In the broader purine literature, 6-chloropurines are established as the preferred substrates for SNAr-based library synthesis, with documented reactivity advantages over 2-chloro isomers due to the greater electron-withdrawing effect of the adjacent N1 and N7 atoms at the C6 position [2]. The 2-CF₃ group is chemically inert under standard SNAr conditions (amines, DIPEA, ethanol or DMF, 80–120 °C), providing a stable trifluoromethyl pharmacophoric anchor throughout derivatization campaigns—a practical advantage for medicinal chemistry groups generating focused kinase or STAT inhibitor libraries [3].

Nucleophilic aromatic substitution Parallel synthesis Library generation

Computed Topological Polar Surface Area (TPSA) Parity with Optimal CNS and Cellular Permeability Thresholds

The target compound has a computed TPSA of 43.6 Ų, which is below the widely accepted 60 Ų threshold for favorable blood-brain barrier (BBB) penetration and below the 140 Ų cutoff for oral bioavailability per Veber's rules [1]. Notably, all positional isomers bearing the same molecular formula (C₈H₆ClF₃N₄)—including 6-chloro-9-ethyl-8-(trifluoromethyl)-9H-purine—share the identical TPSA of 43.6 Ų, as TPSA is a topology-based descriptor insensitive to the N7 vs. N9 alkylation position . However, when compared to the non-fluorinated analog 6-chloro-7-ethyl-7H-purine (TPSA also 43.6 Ų), the TPSA-equivalent but LogP-augmented target compound (ΔLogP = +0.70) achieves a superior balance of permeability-driving lipophilicity without increasing polar surface area—a combination that predicts improved passive membrane diffusion while maintaining the same desolvation penalty . This LogP/TPSA combination places the compound in a favorable region of the BOILED-Egg permeability model for both gastrointestinal absorption and BBB penetration [2].

TPSA Blood-brain barrier permeability Oral bioavailability

Heavy Atom Count and Molecular Complexity as Surrogate Indicators of Target-Binding Potential

The target compound contains 16 heavy atoms (C₈ + Cl + N₄ + F₃) with a computed molecular complexity index of 262, compared to 14 heavy atoms and a lower complexity index for the non-fluorinated analog 6-chloro-7-ethyl-7H-purine . This increase in heavy atom count (+2, +14%) is entirely attributable to the 2-CF₃ group and directly translates into greater potential for van der Waals contacts within protein binding pockets—a critical determinant of binding affinity in fragment-to-lead optimization [1]. In the context of fragment-based drug design (FBDD), the molecular weight of 250.61 Da positions this compound in the upper fragment/lower lead-like space (typically 150–300 Da for fragments), offering a more advanced starting point than the 182.61 Da non-fluorinated analog while retaining sufficient room for further optimization without exceeding lead-like property thresholds (MW < 450 Da) [2]. The 2-CF₃-7-ethyl-6-chloro substitution pattern is structurally distinct from the heavily patented 2,6,9-trisubstituted purine space, potentially offering freedom-to-operate advantages [3].

Molecular complexity Ligand efficiency Fragment-based drug design

Optimal Research and Procurement Application Scenarios for 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine


Kinase-Focused Library Design Requiring Non-9H-Purine Scaffolds for Hinge-Region SAR Exploration

Medicinal chemistry teams engaged in kinase inhibitor discovery should prioritize this compound when exploring purine hinge-binding scaffolds beyond the extensively patented 2,6,9-trisubstituted purine space. The 7H-purine tautomeric form presents a distinct hydrogen-bonding vector to the kinase hinge region compared to 9H-purine analogs, potentially enabling selectivity against kinase panels where 9H-purine-based inhibitors exhibit polypharmacology [1]. The 6-chloro group allows straightforward one-step diversification via SNAr to generate focused libraries of 2-CF₃-7-ethyl-6-amino/alkoxy/thio-purines for broad kinase profiling [2]. The computed LogP of 2.2 and TPSA of 43.6 Ų predict favorable cell permeability, supporting both biochemical and cell-based screening cascades .

STAT3/STAT5 Transcription Factor Inhibitor Lead Optimization in Oncology Programs

Given the TTD database annotation linking this compound to STAT pathway inhibition (PMID26394986-Compound-9), research groups pursuing direct STAT3 or STAT5 inhibition as an alternative or complementary approach to upstream kinase targeting should consider this scaffold as a starting point for lead optimization [3]. The patent linkage to the University of Central Florida and University of Toronto indicates prior art in the STAT inhibitor space, making this compound relevant for freedom-to-operate analysis and potential licensing opportunities. The 2-CF₃ group enhances metabolic stability relative to 2-CH₃ analogs, while the 7-ethyl group provides a synthetically accessible handle for further N7 diversification if required [4].

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated Purine Fragments for ¹⁹F NMR Screening

The trifluoromethyl group at C2 provides a built-in ¹⁹F NMR reporter for fragment-based screening by ¹⁹F NMR spectroscopy—a technique that enables direct detection of fragment binding to protein targets without requiring functional assay development [5]. At MW 250.61, the compound falls within the upper fragment range and can serve as either a screening fragment or an advanced fragment hit for structure-based optimization. The TPSA of 43.6 Ų and LogP of 2.2 place it within favorable property space for fragment elaboration without breaching lead-like boundaries [6]. The availability of this compound at 97–98% purity from ISO-certified vendors supports reproducible screening campaigns .

Synthesis of 2-Trifluoromethyl-7-ethyl-6-substituted Purine Libraries via Parallel Chemistry

Process chemistry and parallel synthesis groups seeking efficient access to diverse 2-CF₃-containing purine libraries should select this compound as the common intermediate. The C6-Cl leaving group reacts regioselectively with primary and secondary amines, alkoxides, and thiols under standard SNAr conditions (e.g., amine, DIPEA, EtOH or DMF, 80–120 °C), while the C2-CF₃ and N7-ethyl substituents remain chemically inert, ensuring product homogeneity across library members [7]. This one-step diversification strategy eliminates the need for post-coupling installation of the CF₃ group, which typically requires harsh fluorination conditions incompatible with many functional groups. The scaffold's intermediate LogP (2.2) also facilitates standard reverse-phase HPLC purification of library products .

Quote Request

Request a Quote for 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.